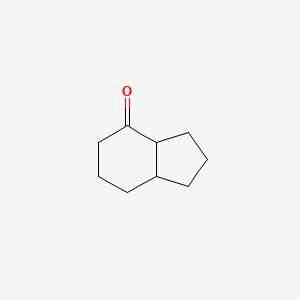

hexahydro-1H-inden-4(2H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

5686-83-9 |

|---|---|

Molekularformel |

C9H14O |

Molekulargewicht |

138.21 g/mol |

IUPAC-Name |

1,2,3,3a,5,6,7,7a-octahydroinden-4-one |

InChI |

InChI=1S/C9H14O/c10-9-6-2-4-7-3-1-5-8(7)9/h7-8H,1-6H2 |

InChI-Schlüssel |

FKHQVTZBKCBVOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2CCCC(=O)C2C1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry

Hexahydro-1H-inden-4(2H)-one serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions such as:

- Oxidation : The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : It can be reduced to form alcohols or other reduced products.

- Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

Research indicates that hexahydro-1H-inden-4(2H)-one exhibits significant antimicrobial properties , effective against various pathogens including bacteria and fungi. Additionally, it has been studied for its potential anti-inflammatory effects , suggesting its utility in developing new therapeutic agents.

Medicine

The compound is explored as a precursor for synthesizing pharmaceutical compounds. Its biological activities make it a candidate for drug development aimed at treating infections and inflammatory conditions.

Industry

In addition to its biological applications, hexahydro-1H-inden-4(2H)-one is utilized in the production of fragrances and flavors , capitalizing on its unique chemical properties that contribute to desirable sensory characteristics.

Case Study 1: Antimicrobial Activity

A study demonstrated that hexahydro-1H-inden-4(2H)-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory properties of hexahydro-1H-inden-4(2H)-one in an animal model of inflammation. Results indicated that the compound reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogs of hexahydro-1H-inden-4(2H)-one, highlighting differences in substituents, saturation, and functional groups:

Key Differences and Implications

Substituent Effects :

- Cashmeran (CAS 33704-61-9) contains five methyl groups, enhancing its volatility and stability, making it suitable for perfumery . In contrast, hexahydro-1H-inden-4(2H)-one lacks such substituents, rendering it more reactive in ketone-based transformations .

- The methyl group at C7a in (7aS)-7a-methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one (CAS 54725-16-5) introduces steric hindrance, affecting nucleophilic attack at the ketone .

Ketone Position: Moving the ketone from C4 (hexahydro-1H-inden-4(2H)-one) to C2 (CAS 54725-16-5) alters resonance stabilization and reactivity. For example, C2 ketones are more prone to enolate formation due to increased acidity of α-hydrogens .

Stereochemical Complexity: Derivatives like (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one (CAS 66251-18-1) exhibit chirality critical for biological activity in vitamin D analogs . This contrasts with simpler, non-chiral analogs like Cashmeran.

Research Findings

- Synthetic Utility: Hexahydro-1H-inden-4(2H)-one’s synthetic flexibility is demonstrated in sieboldine A synthesis, where stereoselective cyclization achieves the desired N-hydroxyazacyclononane ring .

- Analytical Characterization : X-ray crystallography and DFT calculations (utilizing SHELX software ) resolve stereochemical ambiguities in analogs, such as diastereomers α-19 and β-19 from .

Data Table: Physical and Spectral Properties

Q & A

Q. What are the key synthetic routes to access hexahydro-1H-inden-4(2H)-one derivatives, and how are stereochemical outcomes controlled?

Methodological Answer: Hexahydro-1H-inden-4(2H)-one derivatives are often synthesized via gold(I)-catalyzed cyclization or pinacol-terminated cyclization strategies. For example, the core structure of (+)-sieboldine A was constructed using a gold-catalyzed alkyne activation, enabling the formation of an N-hydroxyazacyclononane ring . Stereochemical control is achieved through chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) or asymmetric catalysis, as seen in the diastereoselective synthesis of hydrindanones (52% yield for α-19 vs. 13% for β-19) . Key steps include optimizing reaction temperature, solvent polarity, and catalyst loading to favor specific transition states.

Q. How can researchers characterize the conformational flexibility of hexahydro-1H-inden-4(2H)-one derivatives?

Methodological Answer: Conformational analysis is performed using NMR spectroscopy (e.g., - and -NMR) to identify coupling constants and dihedral angles, as demonstrated for hydrindanone diastereomers . Computational methods (DFT or molecular mechanics) complement experimental data by modeling ring puckering and steric interactions. For crystallographic validation, software like SHELXL refines X-ray diffraction data to resolve bond lengths and angles .

Q. What safety protocols are critical when handling hexahydro-1H-inden-4(2H)-one intermediates?

Methodological Answer: Strict PPE (gloves, goggles, lab coats) is required due to the compound’s potential toxicity. Reactions involving volatile byproducts should be conducted in fume hoods. Waste must be segregated and treated by certified facilities to avoid environmental contamination . For air-sensitive intermediates (e.g., silyl-protected derivatives), gloveboxes or Schlenk lines are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported diastereomer ratios during hydrindanone synthesis?

Methodological Answer: Discrepancies in diastereomer ratios (e.g., α-19:β-19 = 52%:13% vs. literature reports) may arise from variations in reaction kinetics or purification methods. To address this:

- Perform time-resolved -NMR to monitor intermediate formation.

- Optimize chromatographic conditions (e.g., column polarity, gradient elution) to improve separation .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity post-purification .

Q. What strategies improve the refinement of hexahydro-1H-inden-4(2H)-one crystal structures in low-resolution datasets?

Methodological Answer: For low-resolution crystallographic

- Apply twin refinement in SHELXL to model twinned crystals, common in strained ring systems .

- Use ORTEP-3 to visualize thermal ellipsoids and validate atomic displacement parameters .

- Incorporate restraints for bond lengths and angles based on analogous structures (e.g., from the Cambridge Structural Database) .

Q. How can ring-puckering coordinates inform the design of hexahydro-1H-inden-4(2H)-one analogs with tailored bioactivity?

Methodological Answer: Puckering coordinates (amplitude , phase ) quantify non-planar ring conformations, which influence binding affinity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.